

Calvital vs. Mineral Trioxide Aggregate (MTA): A Comparative Guide to Pulp Capping Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calvital*

Cat. No.: *B1166012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **Calvital**, a calcium hydroxide-based material, and Mineral Trioxide Aggregate (MTA) in dental pulp capping procedures. The following sections detail their mechanisms of action, comparative performance based on experimental data, and the methodologies of key studies.

Introduction to Pulp Capping Agents

Direct pulp capping is a dental procedure aimed at treating a pulp exposure to maintain its vitality. The success of this treatment is highly dependent on the biocompatibility and sealing ability of the capping material. For decades, calcium hydroxide, the primary component of products like **Calvital**, has been the gold standard. However, Mineral Trioxide Aggregate (MTA) has emerged as a promising alternative, demonstrating superior performance in several clinical and histological studies.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Calvital, a commercially available calcium hydroxide paste, functions by inducing a low-grade irritation that stimulates the pulp to form a reparative dentin bridge.[\[4\]](#) Its high pH creates an antimicrobial environment.

Mineral Trioxide Aggregate (MTA) is a silicate-based cement that also forms calcium hydroxide as a byproduct of its hydration reaction.[\[5\]](#) It is known for its excellent sealing ability, biocompatibility, and its capacity to stimulate hard tissue formation.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from various studies comparing the performance of MTA and calcium hydroxide in pulp capping.

Table 1: Clinical Success Rates

Study (Year)	Material	Number of Teeth	Follow-up Period	Success Rate (%)	p-value
Hilton et al. (2013) ^{[7][8]}	MTA	195	24 months	80.3	p = 0.046
Calcium Hydroxide	181	24 months	68.5		
Leye Benoist					
F et al. (2012) ^{[2][3]}	MTA	30	3 months	93	p = 0.02
Calcium Hydroxide	30	3 months	73		
MTA	29	6 months	89.6	p = 0.63	
Calcium Hydroxide	30	6 months	73		
Kundzina et al. (as cited in ^[2])	MTA	-	36 months	85	p = 0.006
Calcium Hydroxide	-	36 months	52		
Systematic Review (Pinto et al., 2024) ^{[6][9][10][11]} ^[12]	MTA	-	6 months	81-100	p = 0.01
Calcium Hydroxide	-	6 months	44-100		
MTA	-	12 months	86-100	p = 0.002	
Calcium Hydroxide	-	12 months	69-86		
MTA	-	36 months	85-93	p = 0.0002	

Calcium Hydroxide	-	36 months	52-69
----------------------	---	-----------	-------

Table 2: Dentin Bridge Thickness

Study (Year)	Material	Follow-up Period	Mean Dentin Bridge Thickness (mm)	p-value
Leye Benoist F et al. (2012)[2] [13]	MTA	3 months	0.121 ± 0.050	p = 0.380
Calcium Hydroxide	3 months	0.136 ± 0.060		
MTA	6 months	0.235 ± 0.110	p = 0.594	
Calcium Hydroxide	6 months	0.221 ± 0.059		
Min KS et al. (2008)[2][3]	MTA	2 months	Statistically greater than Calcium Hydroxide	< 0.05
Calcium Hydroxide	2 months	-		
Nowicka A et al. (as cited in[2])	MTA	-	Significantly superior to Single Bond Universal	-
Calcium Hydroxide	-	Significantly superior to Single Bond Universal	-	

Table 3: Histological Inflammatory Response

Study (Year)	Material	Observation Period	Inflammatory Response
Nair et al. (2008)[5] [14]	MTA	1 week to 3 months	Mostly free from inflammation after 1 week.
Calcium Hydroxide	1 week to 3 months	Presence of pulpal inflammation up to 3 months was a common feature.	
Animal Study (as cited in[15])	MTA	7 days	Showed significantly more inflammatory cell response than Biodentine and nHAP.
Calcium Hydroxide	7 days	Showed significantly more inflammatory cell response than Biodentine and nHAP.	
MTA	3 months	No significant difference in inflammatory cell response compared to Biodentine and nHAP.	
Calcium Hydroxide	3 months	Inflammatory cell response and tissue necrosis were significantly higher.	
Human Study (as cited in[16])	MTA	6 weeks	No inflammation observed in any specimens.
Biodentine	6 weeks	Significantly more pulpal inflammation compared to other groups.	

CEM Cement

6 weeks

22.2% showed mild
inflammation, 11.1%
showed moderate
inflammation.

Experimental Protocols

Hilton et al. (2013): A Practice-Based Randomized Clinical Trial

- Objective: To compare the success of direct pulp capping in permanent teeth with MTA versus Calcium Hydroxide (CaOH).
- Study Design: A practice-based, randomized clinical trial involving 35 dental practices.
- Participants: 376 individuals requiring a direct pulp cap were enrolled.
- Procedure:
 - Teeth were anesthetized and isolated with a rubber dam.
 - Carious dentin was excavated until a pulp exposure occurred.
 - Hemostasis was achieved using a cotton pellet moistened with sterile water or sodium hypochlorite.
 - Teeth were randomly assigned to receive either MTA or a CaOH-based liner (Dycal).
 - The capping material was placed over the exposure, followed by a provisional or permanent restoration.
- Evaluation:
 - Primary Outcome: Failure of the pulp cap, defined as the need for root canal therapy or extraction.
 - Follow-up: Patients were followed for up to 2 years at regular recall appointments.

- Assessment: Clinical evaluation for signs and symptoms of irreversible pulpitis or pulp necrosis, and radiographic assessment for periapical pathology.[7][8]

Nair et al. (2008): A Randomized Controlled Histological Trial

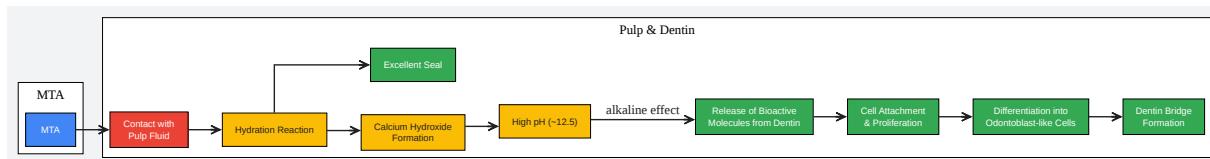
- Objective: To investigate the pulpal response to direct pulp capping in healthy human teeth with MTA versus a calcium hydroxide cement (Dycal).
- Study Design: A randomized controlled trial.
- Participants: 33 healthy human third molars scheduled for extraction.
- Procedure:
 - Teeth were anesthetized and isolated with a rubber dam.
 - Iatrogenic pulpotomies were performed.
 - Twenty teeth were capped with MTA, and 13 teeth were capped with Dycal.
 - The teeth were restored with IRM.
- Evaluation:
 - Follow-up: Teeth were extracted at pre-determined intervals of 1 week, 1 month, and 3 months.
 - Histological Analysis: The extracted teeth were fixed, decalcified, and sectioned for qualitative and quantitative evaluation using light and transmission electron microscopy. The presence and quality of the hard tissue barrier and the inflammatory response were assessed.[5][14]

Signaling Pathways and Mechanisms of Action

The biological effects of both **Calvital** (calcium hydroxide) and MTA are initiated by their chemical properties and interactions with the pulpal tissue.

Calvital (Calcium Hydroxide) Mechanism of Action

The high pH of calcium hydroxide (around 12.5) induces a controlled superficial necrosis of the adjacent pulp tissue. This mild injury is believed to trigger a healing response, leading to the differentiation of odontoblast-like cells and the formation of a reparative dentin bridge. The release of calcium ions also plays a role in this process.

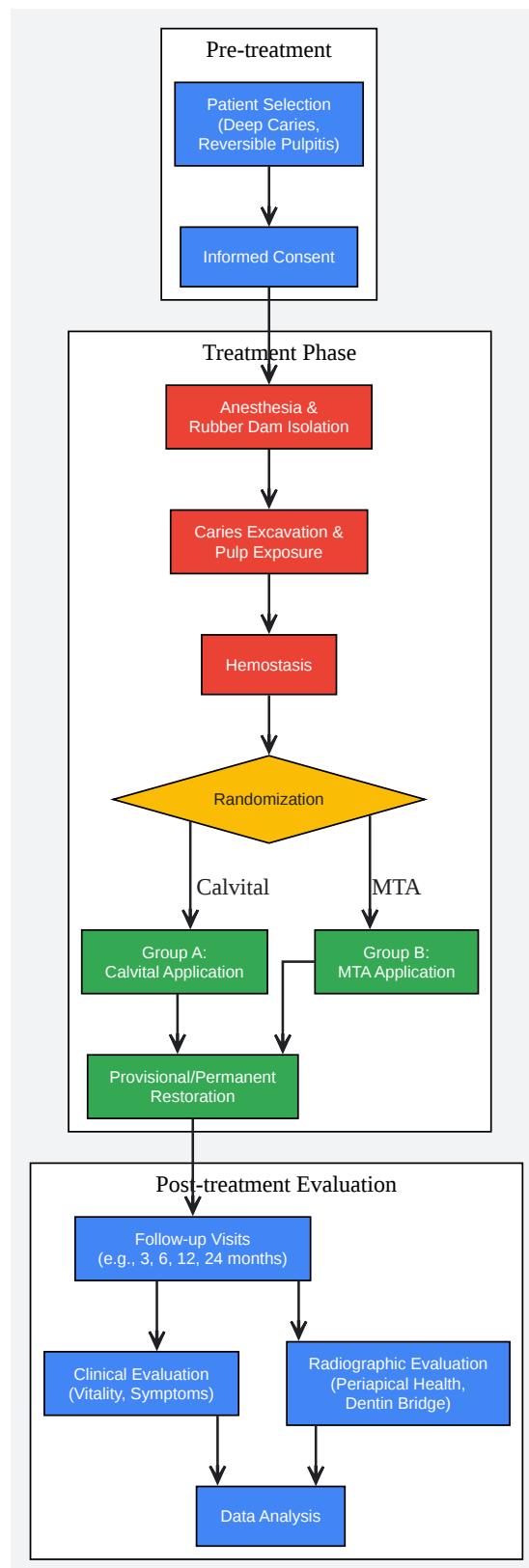


[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Calvital** (Calcium Hydroxide) in pulp capping.

MTA Mechanism of Action

MTA's mechanism is multifaceted. Upon contact with pulpal fluids, it hydrates to form a colloidal gel that solidifies, creating an excellent seal. This reaction also produces calcium hydroxide, leading to a high pH and the associated antimicrobial and mineralization-inducing effects. Furthermore, MTA is believed to stimulate the release of bioactive molecules from the dentin matrix, which further promotes cell differentiation and tissue regeneration.^[5]



[Click to download full resolution via product page](#)

Caption: Multifaceted mechanism of action of MTA in pulp capping.

Experimental Workflow

The general workflow for a clinical trial comparing pulp capping agents is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a clinical trial on pulp capping agents.

Conclusion

Based on the available evidence, Mineral Trioxide Aggregate (MTA) demonstrates a higher success rate and a more favorable histological response compared to calcium hydroxide-based materials like **Calvital** in direct pulp capping procedures.^{[1][2][3][7][8]} MTA's superior sealing ability, biocompatibility, and its multifaceted mechanism of action contribute to more predictable outcomes, including less inflammation and the formation of a higher quality dentin bridge.^{[5][6][14]} While **Calvital** remains a clinically acceptable material, MTA appears to be the superior choice for maintaining long-term pulp vitality. Further research with direct comparisons of branded products under standardized protocols is warranted to confirm these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical outcome of direct pulp capping with MTA or calcium hydroxide: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirms.in [ijirms.in]
- 3. irispublishers.com [irispublishers.com]
- 4. Histologic Evaluation of Human Pulp Response to Capping with Mta, Cem Cement and Biodentine [dentjods.sums.ac.ir]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Success rate of direct pulp capping on permanent teeth using bioactive materials: a systematic review and meta-analysis of randomized clinical trials [rde.ac]
- 7. Comparison of CaOH with MTA for direct pulp capping: a PBRN randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of CaOH with MTA for Direct Pulp Capping: A PBRN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Success rate of direct pulp capping on permanent teeth using bioactive materials: a systematic review and meta-analysis of randomized clinical trials [rde.ac]

- 10. Success rate of direct pulp capping on permanent teeth using bioactive materials: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Success rate of direct pulp capping on permanent teeth using bioactive materials: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of mineral trioxide aggregate (MTA) versus calcium hydroxide cement (Dycal®) in the formation of a dentine bridge: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histological, ultrastructural and quantitative investigations on the response of healthy human pulps to experimental capping with mineral trioxide aggregate: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of four materials on direct pulp capping: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histological Evaluation of Human Pulp Response to Direct Pulp Capping with MTA, CEM Cement, and Biodentine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calvital vs. Mineral Trioxide Aggregate (MTA): A Comparative Guide to Pulp Capping Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166012#calvital-versus-mta-in-pulp-capping-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com